Aluminium trilinoleate

Description

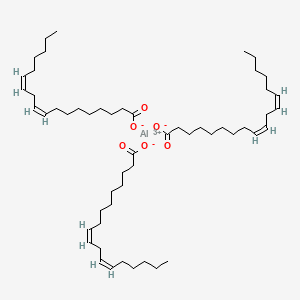

Aluminium trilinoleate is an aluminum-based coordination complex derived from linoleic acid (C18:2, cis-9,12-octadecadienoic acid). This compound is hypothesized to exhibit properties typical of metal carboxylates, including thermal stability, oxidation susceptibility, and applications in materials science or catalysis. However, the absence of explicit studies on this compound necessitates extrapolation from related systems .

Properties

CAS No. |

645-17-0 |

|---|---|

Molecular Formula |

C54H93AlO6 |

Molecular Weight |

865.3 g/mol |

IUPAC Name |

aluminum;(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/3C18H32O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*7-6-,10-9-; |

InChI Key |

BEQTZCISVVHICR-VLKMOBIUSA-K |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Al+3] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium trilinoleate can be synthesized through the reaction of aluminium salts with linoleic acid. The process typically involves the following steps:

Preparation of Linoleic Acid Solution: Linoleic acid is dissolved in an appropriate solvent, such as ethanol or hexane.

Reaction with Aluminium Salts: Aluminium chloride or aluminium nitrate is added to the linoleic acid solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of this compound.

Purification: The resulting product is purified through filtration and washing to remove any unreacted starting materials and by-products.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Thermal Behavior

Aluminum carboxylates generally exhibit thermal decomposition pathways. For instance:

-

Dehydration : Loss of coordinated water at moderate temperatures.

-

Oxidative degradation : At higher temperatures, decomposition into aluminum oxides, CO<sub>2</sub>, and hydrocarbons .

| Reaction Stage | Temperature Range | Products |

|---|---|---|

| Dehydration | 100–200°C | Anhydrous Al carboxylate + H<sub>2</sub>O |

| Decarboxylation | 250–400°C | Al<sub>2</sub>O<sub>3</sub> + CO<sub>2</sub> + hydrocarbons |

Hydrolysis and Stability

Aluminum carboxylates are prone to hydrolysis in aqueous environments, regenerating the parent acid and aluminum hydroxides :

This reaction is pH-dependent, with faster hydrolysis under acidic or strongly alkaline conditions.

Coordination Chemistry

Aluminum trilinoleate likely forms polymeric structures via bridging carboxylate ligands, similar to other aluminum carboxylates :

-

Bridging modes : Bidentate or tridentate coordination of linoleate anions.

-

Lewis acidity : Aluminum’s vacant p-orbital may interact with electron-rich substrates (e.g., esters, amines) .

Challenges and Research Gaps

The provided sources lack experimental data specific to aluminum trilinoleate. Key unknowns include:

-

Thermodynamic parameters (ΔH, ΔG of formation/decomposition).

-

Spectroscopic characterization (NMR, IR, XRD patterns).

-

Reactivity with oxidizers, halogens, or organometallics .

Scientific Research Applications

Aluminium trilinoleate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other aluminium-based compounds and as a catalyst in organic reactions.

Biology: Studied for its potential effects on cell membranes and lipid metabolism.

Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: Utilized in the production of coatings, inks, and paints due to its ability to improve adhesion and durability.

Mechanism of Action

The mechanism of action of aluminium trilinoleate involves its interaction with cell membranes and proteins. The linoleic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. Aluminium ions can interact with proteins and enzymes, potentially altering their activity and function. These interactions can influence various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Glyceryl Trilinoleate (LLL)

Structure and Reactivity: Glyceryl trilinoleate (C57H98O6) is a triacylglycerol with three linoleic acid chains. Its high unsaturation (two double bonds per fatty acid) makes it prone to oxidation. Kinetic studies show that glyceryl trilinoleate oxidizes faster than glyceryl trioleate (monounsaturated) but slower than glyceryl trilinolenate (triply unsaturated) due to differences in radical propagation rates .

Oxidative Behavior :

- Oxygen Uptake: At 25°C, glyceryl trilinoleate exhibits a mass increase parameter (λ₀) of 5 × 10⁻⁴, half that of glyceryl trilinolenate (10⁻³), indicating slower oxidation initiation. At 80°C, λ₀ values converge (2.8 × 10⁻² for LLL vs. 2.5 × 10⁻² for LnLnLn), suggesting temperature-dependent reactivity .

- Degradation Products: Unlike trioleate, glyceryl trilinoleate generates trace acrolein upon decomposition, linked to hydroperoxide intermediates (e.g., 10- and 12-HpODE) .

Applications: Used in lipidomic studies to model oxidative behavior in plant oils and in nanoparticle stabilization for targeted drug delivery .

Aluminum Oxinate

Structure and Stability: Aluminum oxinate (C27H18AlN3O3) is a tris-chelate complex of aluminum with 8-hydroxyquinoline. Unlike trilinoleate derivatives, it features aromatic ligands, conferring thermal stability (decomposition >250°C) and fluorescence properties. Its stability arises from strong Al–N/O coordination bonds .

Functional Contrasts :

- Oxidation Resistance : Aluminum oxinate resists lipid-like oxidation due to its aromatic backbone, unlike unsaturated triglycerides.

- Applications: Widely used in antimicrobial agents and optoelectronics, contrasting with glyceryl trilinoleate’s role in lipid oxidation studies .

Hydroxyaluminum Distearate

Structural Insights: This aluminum carboxylate (stearate-based) shares a metal-carboxylate framework with aluminium trilinoleate. Its layered structure provides hydrophobicity and thixotropic behavior, useful in cosmetics and lubricants. However, saturated stearate chains reduce oxidative susceptibility compared to linoleate derivatives .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for aluminium trilinoleate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting linoleic acid with aluminium salts (e.g., aluminium isopropoxide) under anhydrous conditions. Purity validation requires Fourier-transform infrared spectroscopy (FTIR) to confirm esterification and inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual aluminium. Chromatographic methods (HPLC or GC-MS) can assess fatty acid composition .

- Experimental Design : Include control reactions to monitor side products, and use triplicate samples for reproducibility. Reference standards (e.g., glyceryl trilinoleate) should be used for calibration .

Q. How can researchers assess the thermal stability of this compound in oxidative environments?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to track decomposition temperatures. For kinetic studies, use Arrhenius plots to calculate activation energy (e.g., 155 kJ/mol for glyceryl trilinoleate oxidation, as a reference) .

- Data Contradiction Analysis : If discrepancies arise between experimental and theoretical activation energies, evaluate solvent purity or oxygen exposure levels during testing. Cross-validate with FTIR to detect oxidation byproducts like conjugated dienes .

Advanced Research Questions

Q. What in vitro models are suitable for studying the interaction of this compound with gut microbiota?

- Methodological Answer : Use human fecal inoculum-based colon fermentation systems to simulate microbial metabolism. Monitor short-chain fatty acid (SCFA) production via gas chromatography and track linoleic acid derivatives (e.g., conjugated linoleic acid) using LC-MS. Compare results to controls with free linoleic acid or glyceryl trilinoleate .

- Data Interpretation : Note that SCFA suppression in free linoleic acid systems may indicate antimicrobial effects, while delayed metabolite production in esterified forms (e.g., this compound) could reflect slower hydrolysis .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Apply systematic review principles (Cochrane guidelines) to evaluate study heterogeneity. Key variables include solvent systems (aqueous vs. lipid matrices), assay sensitivity (e.g., cell viability vs. gene expression), and aluminium speciation (trilinoleate vs. oxide impurities) .

- Case Example : If one study reports antioxidant activity while another shows pro-oxidant effects, assess differences in radical generation methods (e.g., DPPH vs. hydroxyl radical assays) and aluminium coordination chemistry .

Q. What advanced analytical techniques optimize detection of this compound in complex matrices?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS/MS enables trace-level detection in biological or environmental samples. Use isotopically labeled internal standards (e.g., deuterated linoleate) to correct for matrix effects .

- Validation : Recovery rates >95% indicate method robustness. Compare to traditional liquid-liquid extraction to validate efficiency gains .

Methodological Best Practices

Q. How should researchers design experiments to study this compound’s role in nanoparticle stabilization?

- Answer : Use dynamic light scattering (DLS) to monitor nanoparticle size distribution and zeta potential measurements to assess colloidal stability. Reference studies on glyceryl trilinoleate-stabilized iron oxyhydroxide nanoparticles, adapting protocols for aluminium-based systems .

- Critical Parameters : Control pH (this compound is pH-sensitive) and use inert atmospheres to prevent oxidation during synthesis .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.